Product packaging for N-Cyano-N-phenyl-p-toluenesulfonamide(Cat. No.:CAS No. 55305-43-6)

N-Cyano-N-phenyl-p-toluenesulfonamide

Cat. No.: B180986
CAS No.: 55305-43-6
M. Wt: 272.32 g/mol
InChI Key: CIIFNSIDKZSDBR-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis

The introduction of a nitrile (cyano) group is a critical transformation in organic chemistry, as nitriles are valuable precursors to a variety of functional groups, including amines, amides, carboxylic acids, and aldehydes. scielo.brnih.gov NCTS plays a pivotal role in this area, facilitating the synthesis of complex molecules and key intermediates for pharmaceuticals and other biologically active compounds. nih.govscielo.brorganic-chemistry.org Its utility is demonstrated in the direct C-H cyanation of diverse (hetero)arenes and in transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Advantages of this compound in Cyanation Chemistry

NCTS offers several distinct advantages over traditional cyanating agents, contributing to its increasing popularity in the scientific community. nih.govresearchgate.net

Safety and Practicality Aspects

From a safety and practical standpoint, NCTS is a non-volatile solid, which makes it significantly easier and safer to handle compared to highly toxic and volatile reagents like cyanogen (B1215507) bromide (BrCN) or hydrogen cyanide (HCN). nih.govorganic-chemistry.org Its synthesis does not necessitate the use of toxic cyanogen halides, further enhancing its safety profile. researchgate.netthieme-connect.com NCTS is also commercially available and can be readily prepared on a large scale from inexpensive starting materials. researchgate.netthieme-connect.com These characteristics make it a user-friendly and practical choice for a wide range of cyanation reactions. rsc.org

Environmentally Benign Byproducts

A notable environmental advantage of using NCTS is the nature of its primary byproduct, N-phenyl-p-toluenesulfonamide. researchgate.netthieme-connect.com This compound is considered environmentally benign, presenting a greener alternative to the often hazardous waste generated by other cyanation methods. researchgate.netorganic-chemistry.org This feature aligns with the growing emphasis on sustainable and environmentally conscious chemical synthesis.

Historical Context and Evolution of Cyanating Agents

The quest for effective and safe cyanating agents has been a long-standing endeavor in organic chemistry. Historically, chemists relied on highly toxic inorganic cyanides like potassium cyanide and copper(I) cyanide for nucleophilic cyanation, as seen in the Sandmeyer and Rosenmund-von Braun reactions. nih.gov The development of electrophilic cyanating agents, which deliver a "CN+" equivalent, offered a complementary strategy. scielo.brrsc.org

Early electrophilic reagents included cyanogen halides such as cyanogen bromide and cyanogen chloride. rsc.orgacs.org While effective, their high toxicity and volatility posed significant handling challenges. nih.govrsc.org This led to the development of safer alternatives. Tosyl cyanide (TsCN) and 1-cyanobenzotriazole (B98145) were among the next generation of reagents that offered improved safety profiles. rsc.org The introduction of NCTS in the early 21st century marked a significant advancement, providing a stable, less toxic, and highly effective electrophilic cyanating agent. acs.org Its development has expanded the scope of electrophilic cyanation, particularly in transition-metal-catalyzed reactions. rsc.org

Scope and Utility in Chemical Transformations

The application of NCTS in chemical synthesis is broad and continues to expand. It has proven effective in the cyanation of a wide variety of substrates under both transition-metal-catalyzed and metal-free conditions. scielo.brresearchgate.net

Key applications include:

Direct C-H Cyanation: NCTS is widely used for the direct introduction of a cyano group into the C-H bonds of arenes and heteroarenes, often with high regioselectivity. researchgate.net

Cross-Coupling Reactions: It serves as an efficient cyano source in palladium- and rhodium-catalyzed cross-coupling reactions with substrates like aryl boronic acids, aryl halides, and arenediazonium salts. thieme-connect.comresearchgate.net

Synthesis of Heterocycles: NCTS is instrumental in the synthesis of various nitrogen-containing heterocycles, such as 2-aminobenzoxazoles and 2-aminobenzimidazoles, which are important scaffolds in medicinal chemistry. organic-chemistry.org

Cyanation of Alkenes: The reagent has been successfully employed in the cyanation of vinylic C-H bonds to produce alkenyl nitriles. rsc.org

Deoxycyanamidation: In a less common reactivity pathway, NCTS can be used for the one-pot deoxycyanamidation of alcohols. acs.org

The versatility of NCTS is further highlighted by its compatibility with a wide range of functional groups, allowing for the synthesis of complex and highly functionalized molecules. researchgate.net

Research Findings on this compound Applications

Reaction TypeSubstrateCatalyst/ConditionsProductYield
Direct C-H CyanationIndoles and PyrrolesBF₃·OEt₂3-Cyanoindoles and 2-CyanopyrrolesGood yields, excellent regioselectivity
Cross-CouplingArenediazonium TetrafluoroboratesPalladium CatalystAryl NitrilesSuitable yields
Cross-CouplingAryl HalidesPalladium CatalystAryl NitrilesSuitable yields
Vinylic C-H CyanationAcrylamides and KetoximesRhodium(III) CatalystAlkenyl NitrilesNot specified
Heterocycle Synthesis2-Aminophenols and Benzene-1,2-diaminesLiHMDS2-Aminobenzoxazoles and 2-AminobenzimidazolesUp to 96%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2S B180986 N-Cyano-N-phenyl-p-toluenesulfonamide CAS No. 55305-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyano-4-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIFNSIDKZSDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403583
Record name N-Cyano-N-phenyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55305-43-6
Record name N-Cyano-N-phenyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Preparation Methodologies of N Cyano N Phenyl P Toluenesulfonamide

Established Synthetic Pathways

The primary and most well-established method for synthesizing N-Cyano-N-phenyl-p-toluenesulfonamide is Kurzer's method, which is noted for its efficiency and scalability. researchgate.netthieme-connect.com

The synthesis of NCTS can be readily achieved using a one-step process from inexpensive and commercially available starting materials. researchgate.netthieme-connect.comacs.org In this procedure, phenylurea is dissolved in pyridine (B92270), which acts as both a solvent and a base. researchgate.netchemicalbook.com To this solution, p-toluenesulfonyl chloride (also known as tosyl chloride) is added slowly. chemicalbook.com The reaction mixture is stirred and then poured into ice-cooled water, causing the product to precipitate. chemicalbook.com The crude product can then be collected by filtration and purified, typically by recrystallization from ethanol, to yield this compound as a colorless solid. chemicalbook.com

Reaction Scheme:

Reactants: Phenylurea and p-Toluenesulfonyl Chloride

Solvent/Base: Pyridine

Product: this compound

Kurzer's method is considered suitable for the large-scale synthesis of NCTS. researchgate.netthieme-connect.com This scalability is attributed to the use of inexpensive starting materials, phenylurea and p-toluenesulfonyl chloride, making the process economically viable for industrial applications. researchgate.netacs.org However, when scaling up, certain factors require careful consideration. The use of large volumes of pyridine may present challenges related to handling, recovery, and waste disposal. Furthermore, ensuring efficient heat dissipation during the addition of p-toluenesulfonyl chloride is crucial for safety and to maintain control over the reaction. The purification step, typically recrystallization, would also need to be optimized for large quantities to ensure high purity of the final product. Despite these considerations, the directness and efficiency of the method make it a practical choice for producing NCTS on a larger scale. researchgate.net

Comparative Analysis of Preparation Safety

A significant advantage of the synthesis of this compound lies in its favorable safety profile when compared to other methods of producing cyanating agents. researchgate.netthieme-connect.com

The preparation of NCTS via Kurzer's method does not involve the use of highly toxic and hazardous cyanogen (B1215507) halides, such as cyanogen bromide. researchgate.netthieme-connect.comorganic-chemistry.org Traditional electrophilic cyanation often relied on these reagents, which pose significant safety risks due to their high toxicity and volatility. acs.orgorganic-chemistry.org By providing a synthetic route that completely avoids these substances, the preparation of NCTS is inherently safer for researchers and chemical operators. researchgate.netthieme-connect.com

The synthesis of other cyanating agents, such as p-toluenesulfonyl cyanide, often requires metal cyanide precursors. researchgate.netthieme-connect.com Metal cyanides are acutely toxic and can release deadly hydrogen cyanide gas if they come into contact with acids. The synthesis of NCTS, which circumvents the need for such precursors, is therefore considered a much safer alternative. researchgate.netthieme-connect.com This makes NCTS a more accessible and user-friendly reagent, particularly in academic and industrial settings where safety is a paramount concern. rsc.org

Green Chemistry Principles in Synthesis

The synthesis of this compound aligns with several key principles of green chemistry, which focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov

Table 1: Alignment of NCTS Synthesis with Green Chemistry Principles

Green Chemistry Principle Application in NCTS Synthesis
Prevention The high efficiency of Kurzer's method helps to minimize waste.
Less Hazardous Chemical Syntheses The synthesis avoids the use of highly toxic cyanogen halides and metal cyanides. researchgate.netthieme-connect.com

| Designing Safer Chemicals | The main byproduct from its application, N-phenyl-p-toluenesulfonamide, is environmentally benign. researchgate.netthieme-connect.com |

Mechanistic Investigations of N Cyano N Phenyl P Toluenesulfonamide Reactivity

Nature of the N-CN Bond in Electrophilic Cyanation

The reactivity of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent is fundamentally rooted in the electronic nature of its N-CN bond. researchgate.netthieme-connect.com The presence of the electron-withdrawing p-toluenesulfonyl group and the phenyl group attached to the nitrogen atom significantly influences the electron density around the cyano group. This electronic pull renders the carbon atom of the cyanide moiety electron-deficient, thus making it susceptible to attack by nucleophiles.

The N-CN bond in NCTS is polarized, with a partial positive charge on the carbon atom and a partial negative charge on the nitrogen atom of the cyano group. This polarization is key to its function as an electrophilic cyanating agent, as it facilitates the transfer of the "CN+" synthon to a variety of nucleophilic substrates. researchgate.net This inherent electrophilicity allows for direct C-H cyanation of arenes and heteroarenes, offering a significant advantage over traditional cyanation methods that often employ highly toxic and nucleophilic cyanide sources. thieme-connect.com

Role of this compound as an Electrophilic Cyanating Agent

This compound (NCTS) has established itself as a versatile and safe electrophilic cyanating agent in a multitude of organic transformations. researchgate.netorganic-chemistry.orgnih.gov Its utility stems from its ability to deliver a cyano group to a wide range of nucleophiles under relatively mild conditions. organic-chemistry.org This has made it an attractive alternative to traditional, more hazardous cyanating reagents like cyanogen (B1215507) bromide or metal cyanides. researchgate.netthieme-connect.comorganic-chemistry.org

The electrophilic character of the cyano group in NCTS allows it to participate in various reactions, including the direct C-H cyanation of arenes and heteroarenes, often facilitated by transition metal catalysts such as rhodium and palladium. figshare.comacs.org These reactions provide a direct and efficient route to aromatic nitriles, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. figshare.comthieme-connect.com Furthermore, NCTS has been successfully employed in the cyanation of Grignard reagents, aryl and alkenyl boronic acids, and in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netorganic-chemistry.org

The byproduct of these cyanation reactions is N-phenyl-p-toluenesulfonamide, which is considered an environmentally benign compound. researchgate.netthieme-connect.com The operational simplicity, broad substrate scope, and the formation of a non-toxic byproduct contribute to the growing importance of NCTS in modern organic synthesis. researchgate.netorganic-chemistry.org

Reaction Intermediates and Transition State Analysis

The mechanistic pathways of reactions involving this compound (NCTS) are often characterized by the formation of specific intermediates and transition states that dictate the course and outcome of the reaction. Understanding these transient species is crucial for optimizing reaction conditions and expanding the synthetic utility of NCTS.

Formation of Iodine(III) Species

In certain reactions, particularly those involving iodine-based reagents, the formation of iodine(III) species has been proposed as a key mechanistic step. While direct evidence for the formation of a specific iodine(III)-NCTS adduct is not extensively detailed in the provided search results, the general reactivity patterns of related systems suggest this possibility. For instance, in the oxidation of hydrazones, the use of an iodine source in the presence of a base points to the involvement of an iodine-based oxidant. researchgate.net In the context of copper-catalyzed cyanation of heterocycles, an iodine oxidant is employed, which could potentially interact with NCTS or other reaction components to form transient, highly reactive iodine species. nih.gov These species could then facilitate the cyanation process through various mechanistic pathways.

Allylcopper Intermediates in Cyanoboration

In the copper-catalyzed cyanoboration of allenes, the formation of allylcopper intermediates is a key feature of the proposed reaction mechanism. researchgate.net Theoretical calculations, specifically Density Functional Theory (DFT), support a pathway that proceeds through the formation of an (R)-benzylic copper intermediate. This intermediate then undergoes a stereoretentive cyclization. researchgate.net Similarly, in the copper-catalyzed regioselective ortho C–H cyanation of vinylarenes, a proposed mechanism involves the formation of a benzylcopper intermediate. nih.gov This intermediate is generated through the borocupration of the vinylarene and subsequently undergoes electrophilic cyanation with NCTS in an SE2′ fashion. nih.gov

Understanding Desulfonylative Reactivity (N-S Bond Cleavage)

Beyond its well-established role in electrophilic cyanation, this compound (NCTS) can also exhibit desulfonylative reactivity, which involves the cleavage of the N-S bond. acs.orgcardiff.ac.uk This alternative reaction pathway has been exploited in the development of novel synthetic methodologies.

A notable example of this reactivity is the one-pot deoxycyanamidation of alcohols. acs.orgcardiff.ac.uk In this process, NCTS serves a dual role as both a sulfonyl transfer reagent and a source of the cyanamide (B42294). The reaction proceeds through the activation of the alcohol, followed by nucleophilic attack of a sulfonamide and subsequent intramolecular rearrangement, leading to the formation of a tertiary cyanamide and cleavage of the N-S bond. This desulfonylative pathway provides a unique and efficient method for the synthesis of cyanamides directly from alcohols. Further research into this mode of reactivity could unveil new applications for NCTS in organic synthesis. acs.org Additionally, the broader field of reductive desulfonylation of sulfonamides is being explored, which could provide further insights into the cleavage of the N-S bond under different reaction conditions. nih.gov

Computational Chemistry Approaches to Reaction Pathways

Computational methods are indispensable for elucidating the intricate mechanisms of catalytic reactions involving NCTS. They allow for the exploration of potential energy surfaces, the characterization of transient intermediates and transition states, and the prediction of reaction outcomes, which are often difficult to study through experimental means alone.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms, chemoselectivity, and substituent effects in complex chemical reactions. rsc.org In the context of NCTS reactivity, DFT calculations are crucial for understanding the origins of regio- and stereoselectivity observed in catalytic cyanations. For instance, in transition-metal-catalyzed C-H cyanation, the regioselectivity is often controlled by a directing group on the substrate. DFT studies can model the interaction between the substrate, the catalyst, and the directing group to predict the most favorable site for C-H activation and subsequent cyanation.

By calculating the energies of various possible transition states, researchers can determine the lowest energy pathway, which corresponds to the major observed product. These calculations can rationalize why a specific regioisomer is formed preferentially. For example, in the cyanation of substituted arenes, DFT can help predict whether cyanation will occur at the ortho, meta, or para position by evaluating the activation barriers for each pathway. nih.gov Similarly, the origins of stereoselectivity in asymmetric cyanations can be unraveled by modeling the interactions within the chiral catalyst-substrate complex that lead to the preferential formation of one enantiomer over the other.

The Artificial Force Induced Reaction (AFIR) method is a powerful automated technique for exploring reaction pathways without requiring prior assumptions about the reaction mechanism. acs.orgnih.gov The multicomponent variant, MC-AFIR, is particularly well-suited for studying complex catalytic reactions where multiple species, such as the substrate, catalyst, and NCTS, must come together. nih.gov

The MC-AFIR method works by applying an "artificial force" to push defined molecular fragments together, thereby inducing a chemical reaction and locating the corresponding transition states on the potential energy surface. nih.gov This systematic and automated approach is highly effective for discovering both expected and unexpected reaction pathways and for building a comprehensive map of the catalytic cycle. acs.orgnih.gov For reactions involving NCTS, the MC-AFIR method can be used to explore the initial steps of C-H activation, the coordination of NCTS to the metal center, and the final C-CN bond-forming step. For example, an AFIR search could be configured by defining the catalyst and substrate as one fragment and NCTS as another, allowing the system to automatically find the pathways for their interaction. acs.org This approach is invaluable for uncovering complex mechanisms in organometallic catalysis and understanding the origins of selectivity. acs.orgresearchgate.net

The combination of experimental data and computational analysis allows for the detailed construction of catalytic cycles for reactions utilizing NCTS. A prominent example is the rhodium(III)-catalyzed C-H cyanation of arenes and alkenes. rsc.orgnih.govfao.org A plausible catalytic cycle, supported by mechanistic studies, is outlined below:

C–H Activation: The cycle typically begins with a chelation-assisted C–H activation of the substrate by the active Rh(III) catalyst. This step is often the rate-determining step and forms a five-membered rhodacycle intermediate.

Ligand Exchange/Coordination: The cyanating agent, NCTS, coordinates to the rhodium center.

Cyano Group Transfer: The cyanide group is transferred from NCTS to the rhodium center, which can be followed by insertion into the Rh-C bond.

Reductive Elimination: The final C-CN bond is formed through reductive elimination, yielding the cyanated product and a Rh(I) species.

Reoxidation: The Rh(I) catalyst is reoxidized back to the active Rh(III) state by an oxidant present in the reaction mixture, closing the catalytic cycle.

This general framework is supported by studies on various rhodium-catalyzed C-H functionalization reactions. acs.orgnih.gov

The transfer of the cyano group in these catalytic systems can be considered in the context of inner-sphere and outer-sphere mechanisms.

An outer-sphere mechanism would involve the transfer of the cyanide group from NCTS to the substrate while both are coordinated to the metal center, but without direct bonding between the NCTS and the substrate through the metal. This pathway is generally less common in these types of C-H functionalization reactions.

An inner-sphere mechanism is more likely, where the NCTS directly coordinates to the metal center. The C-H activation step itself, particularly through a Concerted Metalation-Deprotonation pathway, is a classic example of an inner-sphere process. wikipedia.org In this mechanism, the substrate and a basic ligand are both in the inner coordination sphere of the metal during the bond-breaking and bond-forming events. The subsequent cyano group transfer would also proceed through an inner-sphere pathway, involving coordination of NCTS, insertion, and reductive elimination.

The crucial C-H activation step in many transition-metal-catalyzed reactions involving NCTS, especially with late, high-valent metals like Rh(III) and Pd(II), is widely believed to proceed via a Concerted Metalation-Deprotonation (CMD) mechanism. nih.govwikipedia.orgnih.gov

The CMD pathway involves a single, cyclic transition state where the cleavage of the C-H bond and the formation of the new carbon-metal bond occur concurrently. wikipedia.org A basic ligand, often a carboxylate like acetate, coordinated to the metal center acts as an internal base to abstract the proton from the substrate. wikipedia.orgnih.gov This mechanism avoids the formation of a discrete metal hydride intermediate. wikipedia.org

Key Features of the Concerted Metalation-Deprotonation (CMD) Mechanism:

FeatureDescription
Transition State A single, six-membered cyclic transition state involving the metal, the C-H bond, and a basic ligand (e.g., acetate).
Bonding Changes The C-H bond is broken simultaneously as the C-Metal bond is formed. The proton is transferred to the basic ligand.
Role of Base An internal base (ligand) is required to accept the proton. This is a key difference from oxidative addition.
Common Catalysts Prevalent with high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org

The electrophilicity of the metal center and the basicity of the deprotonating ligand are critical factors that determine the energy barrier of the C-H activation step. mdpi.com DFT calculations have been extensively used to study the CMD transition state, confirming its viability and predicting reactivity and regioselectivity across a wide range of aromatic substrates. nih.govresearchgate.net This mechanism is fundamental to the directed C-H functionalization reactions where NCTS is employed as the terminal cyanating agent. researchgate.net

Comparative Studies with Alternative Cyanating Reagents

Comparison to p-Toluenesulfonyl Cyanide (TsCN)

A key advantage of NCTS is its synthesis route, which avoids the use of highly toxic cyanogen (B1215507) halides. researchgate.netthieme-connect.com This presents a significant safety improvement over reagents like p-toluenesulfonyl cyanide (TsCN), whose preparation can involve more hazardous precursors. NCTS is a bench-stable, colorless solid that is readily synthesized from inexpensive starting materials like phenylurea and p-toluenesulfonyl chloride. researchgate.netthieme-connect.com While both NCTS and TsCN can act as electrophilic cyanide (CN+) sources, NCTS is often highlighted for its user-friendly nature and the generation of an environmentally benign byproduct, N-phenyl-p-toluenesulfonamide. researchgate.netthieme-connect.com

Comparison to N-Cyanobenzimidazole and N-Cyanophthalimide

Similar to the comparison with TsCN, NCTS is considered a safer alternative to other electrophilic cyanating agents such as N-cyanobenzimidazole and N-cyanophthalimide. researchgate.netthieme-connect.com The primary reason is that the synthesis of NCTS does not require toxic cyanogen halides. researchgate.netthieme-connect.com This makes NCTS more accessible and practical for broader applications where safety and ease of handling are major concerns. researchgate.net

Comparison to Metal Cyanides

The most pronounced differences are observed when comparing NCTS to traditional metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN).

Reactivity: NCTS functions as an electrophilic ("CN+") cyanating agent, reacting with nucleophiles. researchgate.netthieme-connect.com In contrast, metal cyanides are nucleophilic ("CN-") sources. This fundamental difference dictates their application in different types of chemical transformations. nih.govexlibrisgroup.com

Safety and Handling: Metal cyanides are notoriously toxic and pose significant handling risks. NCTS is a stable solid and is regarded as a much safer and more practical reagent, avoiding the hazards associated with metal cyanides. nih.govresearchgate.net

Byproducts: The cyanation process using NCTS yields N-phenyl-p-toluenesulfonamide, which is considered an environmentally benign compound. researchgate.netthieme-connect.com This contrasts with the waste streams generated from reactions involving heavy metal cyanides.

Comparison to Hypervalent Iodine Reagents

Hypervalent iodine reagents can be used to mediate the direct cyanation of electron-rich heteroaromatic compounds. acs.org These reactions often require a cyanide source, such as trimethylsilylcyanide (TMSCN), to proceed. NCTS, on the other hand, serves as a direct source of the cyano group and is often utilized in transition-metal-catalyzed C-H cyanation reactions. researchgate.netresearchgate.net NCTS is frequently described as a nonhazardous and user-friendly electrophilic cyanating agent, which offers a more straightforward and operationally simple protocol in many instances. organic-chemistry.orgrsc.org

Evaluation of Reactivity, Selectivity, and Operational Parameters

NCTS has demonstrated considerable versatility and favorable operational characteristics in a variety of cyanation reactions.

Reactivity: NCTS is an effective electrophilic cyanating agent for a wide range of substrates. researchgate.net It is successfully used in the transition-metal-catalyzed cyanation of (hetero)arenes, aryl and alkenyl boronic acids, and in the cyanation of Grignard reagents. researchgate.netresearchgate.netthieme-connect.com Furthermore, it can participate in the deoxycyanamidation of alcohols, showcasing a distinct reactivity pathway. acs.orgnih.gov Its reactivity is often facilitated by transition metal catalysts, including rhodium, ruthenium, and manganese. researchgate.netthieme-connect.com

Selectivity: High levels of selectivity are a key feature of NCTS-mediated reactions. For instance, rhodium-catalyzed processes have achieved selective bis-cyanation of certain heterocyclic systems and chemoselective monocyanation of dibromoarenes. researchgate.netresearchgate.net Excellent regioselectivity is also observed in the Lewis acid-catalyzed direct cyanation of indoles and pyrroles. researchgate.net

Operational Parameters: Operationally, NCTS offers significant advantages. It is a bench-stable solid, making it easy to store and handle. researchgate.netthieme-connect.com Many reactions employing NCTS proceed under mild conditions with simple workup procedures, contributing to its practicality. organic-chemistry.org The synthesis of NCTS from inexpensive precursors and its non-hazardous nature make it a cost-effective and safer choice for introducing the nitrile functional group. thieme-connect.comorganic-chemistry.org

Comparative Overview of Cyanating Reagents

Reagent ClassExample(s)Reactivity TypeKey Advantages of NCTS in ComparisonReference
Sulfonyl Cyanidep-Toluenesulfonyl Cyanide (TsCN)ElectrophilicSynthesis avoids toxic cyanogen halides; benign byproduct. researchgate.netthieme-connect.com
N-Cyano Imides/ImidazolesN-Cyanobenzimidazole, N-CyanophthalimideElectrophilicConsidered safer to access and handle. researchgate.netthieme-connect.com
Metal CyanidesKCN, NaCN, Zn(CN)₂NucleophilicVastly superior safety profile; stable solid; electrophilic nature allows for different reaction types. nih.govresearchgate.net
Hypervalent Iodine ReagentsPIFA/TMSCNElectrophilic (Mediated)Acts as a direct and non-hazardous cyano source, often with simpler operational protocols. acs.orgorganic-chemistry.org

Summary of NCTS Application Scope

Reaction TypeSubstrate ClassCatalyst/ConditionsSelectivity NoteReference
C-H Cyanation(Hetero)arenesRh, Ru, Mn catalystsHigh regioselectivity researchgate.netresearchgate.netthieme-connect.com
Cross-CouplingAryl/Alkenyl Boronic AcidsRh catalystGood functional group tolerance researchgate.netthieme-connect.com
Grignard Cyanation(Hetero)aryl Grignard reagentsIn situ generationEffective for complex intermediates researchgate.net
Direct CyanationIndoles, PyrrolesBF₃·OEt₂ (Lewis Acid)Excellent regioselectivity researchgate.net
DeoxycyanamidationAlcoholsOne-pot protocolExploits N-S bond cleavage acs.orgnih.gov

Future Research Directions and Emerging Applications

Expansion of Substrate Scope in Known Reactions

A primary focus of ongoing research is to broaden the range of substrates that can be effectively cyanated using NCTS. While the reagent has been successfully used for the cyanation of various aromatic and heterocyclic compounds, chemists are continuously working to include more complex and functionally diverse molecules. thieme-connect.comresearchgate.net Early successes demonstrated the cyanation of (hetero)aryl bromides via in-situ generated Grignard reagents and the rhodium-catalyzed cyanation of aryl and alkenyl boronic acids. thieme-connect.com

The scope has since been expanded to include the direct C–H cyanation of electron-rich systems like indoles and pyrroles, which can be achieved with excellent regioselectivity using a Lewis acid catalyst such as BF₃·OEt₂. researchgate.net Ruthenium(II) catalysis has further enabled the C–H cyanation of arenes and heteroarenes using an amide directing group. thieme-connect.com Research also shows that N-aryl-7-azaindoles can be monocyanated with high regioselectivity using a ruthenium catalyst. scielo.br The versatility of NCTS is highlighted by its compatibility with a wide array of functional groups and its successful application to sterically demanding aryl bromides. researchgate.net

Future work will likely target substrates with higher complexity and those containing sensitive functional groups that are incompatible with harsher cyanation methods. The development of milder reaction conditions will be key to unlocking the potential of NCTS for late-stage functionalization in the synthesis of complex molecules.

Table 1: Selected Examples of Substrate Scope in NCTS Cyanation Reactions

Catalyst/Reagent Substrate Class Product Type Reference
i-PrMgCl·LiCl (Hetero)aryl bromides (Hetero)aryl nitriles thieme-connect.com
[Rh(OH)(cod)]₂ Aryl/Alkenyl boronic acids Aryl/Alkenyl nitriles thieme-connect.com
BF₃·OEt₂ Indoles, Pyrroles 3-Cyanoindoles, 2-Cyanopyrroles researchgate.net
[RuCl₂(p-cymene)]₂ N-aryl-7-azaindoles C-6 cyanated N-aryl-7-azaindoles scielo.br

Development of Novel Catalytic Systems

The evolution of catalysis is central to unlocking new reactivities for NCTS. While initial methods relied on stoichiometric reagents or precious metal catalysts, current research emphasizes the development of more sustainable and efficient catalytic systems. rsc.org Photoredox catalysis, for instance, is emerging as a powerful tool, offering a milder pathway to generate reactive species for cyanation that may be difficult to access through other routes. scielo.br

A significant advancement is the creation of recyclable catalytic systems. One such system employs a [{RuCl₂(p-cymene)}₂] catalyst in a polyethylene (B3416737) glycol (PEG-400)/water mixture. rsc.orgrsc.org This method is noted for its gentle reaction parameters and excellent competence, allowing for the generation of aryl nitriles from a broad array of substrates while enabling catalyst recycling. rsc.orgrsc.org The PEG-400/water solvent system enhances the dissolution of additives and facilitates the formation of the active catalytic species, proving more effective than either solvent alone. rsc.org

Another innovative approach involves synergistic heterobimetallic catalysis. A combined manganese and zinc chloride (Mn/ZnCl₂) system has been effectively used for the C–H cyanation of electron-rich heteroarenes with NCTS. dokumen.pubchinesechemsoc.org Mechanistic studies indicate that this synergistic interaction facilitates the rate-determining C–C bond formation step, showcasing how novel catalytic designs can overcome existing limitations. dokumen.pubchinesechemsoc.org

Table 2: Comparison of Catalytic Systems for Reactions with NCTS

Catalytic System Reaction Type Key Advantages Reference
Photoredox Catalysis C–H Cyanation Mild conditions, access to different reactivities scielo.br
[{RuCl₂(p-cymene)}₂] in PEG-400/H₂O C–H Cyanation Recyclable, gentle conditions, broad scope rsc.orgrsc.org
Synergistic Mn/ZnCl₂ C–H Cyanation Enhanced efficiency for heteroarenes, synergistic activation dokumen.pubchinesechemsoc.org

Asymmetric Cyanation Methodologies

A frontier in NCTS chemistry is the development of asymmetric cyanation methods. Achieving enantioselectivity in cyanation reactions is a significant challenge, but it represents a crucial step toward the efficient synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. While this area is less developed compared to other applications of NCTS, initial breakthroughs point toward a promising future.

One of the notable successes is the direct enantioselective cyanoborylation of substituted allenes. researchgate.net This reaction utilizes a copper catalyst combined with an N-heterocyclic carbene (NHC) ligand, with NCTS serving as the electrophilic cyano source. This method allows for the simultaneous introduction of both a cyano group and a boron moiety across the allene (B1206475) with high stereocontrol, creating synthetically valuable chiral building blocks. researchgate.net The development of new chiral ligands and catalytic systems capable of controlling the stereochemical outcome of cyanation reactions involving NCTS remains an active and important area of research.

Applications in Natural Product Synthesis and Medicinal Chemistry

The utility of NCTS is prominently demonstrated in its application to the synthesis of complex and biologically active molecules, including natural products and pharmaceutical intermediates. thieme-connect.comresearchgate.netscielo.br Its ability to introduce the nitrile functionality under relatively mild conditions makes it an invaluable tool in synthetic routes where protecting groups and sensitive functionalities must be preserved. scielo.brresearchgate.net

NCTS has been instrumental in the efficient synthesis of key intermediates for several important pharmaceutical products. thieme-connect.comresearchgate.netscielo.br The cyanation of diverse amines and heterocycles using NCTS has been highlighted as a general and effective method. scielo.br For example, this methodology has been successfully applied to the synthesis of an intermediate amine in the route to Verubecestat, a drug candidate for Alzheimer's disease. scielo.br Furthermore, the functionalization of pyridine (B92270) salts using NCTS has led to important precursors for drugs such as the antidepressant Agomelatine, the cholesterol-lowering medication Lipitor, and the gastroprokinetic agent Mosapride. scielo.br

Table 3: Selected Pharmaceutical Intermediates Synthesized Using NCTS

Target Drug/Intermediate Therapeutic Area Synthetic Role of NCTS Reference
Verubecestat Alzheimer's Disease Cyanation of an intermediate amine scielo.br
Agomelatine Depression Functionalization of a pyridine salt intermediate scielo.br
Lipitor (Atorvastatin) Hypercholesterolemia Functionalization of a pyridine salt intermediate scielo.br

Isoquinoline alkaloids are a large and diverse family of natural products known for their wide range of biological activities. researchgate.netsci-hub.se NCTS has proven to be a key reagent in synthetic strategies targeting these complex structures. researchgate.net Visible-light-induced photoredox catalysis has enabled the direct C–H arylation of isoquinolines, providing a concise pathway for the total synthesis of alkaloids like menisporphine (B1212554) and daurioxoisoporphine C. sci-hub.se Additionally, NCTS has been employed in efficient decarboxylative cyanation reactions, which are relevant to the synthesis of alkaloid backbones. researchgate.net The application of NCTS in the construction of the core structures of these natural products highlights its strategic importance in advanced organic synthesis.

Integration into Cascade and Multicomponent Reactions

The development of cascade and multicomponent reactions (MCRs) is a major goal in modern organic synthesis, as these processes can build molecular complexity rapidly and efficiently from simple starting materials. NCTS is an ideal candidate for integration into such reaction sequences due to its defined reactivity as an electrophilic cyanating agent.

A notable example is the trifunctionalization of substituted allenes, where NCTS, a diboron (B99234) reagent, and the allene are combined in a single, enantioselective operation. researchgate.net This copper-catalyzed reaction simultaneously installs cyano, boryl, and aryl/alkyl groups across the allene system, demonstrating the potential of NCTS in complex, one-pot transformations. researchgate.net The participation of NCTS in tandem reactions, such as a one-pot synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, further illustrates its utility in building heterocyclic scaffolds. researchgate.netresearchgate.net Future research will undoubtedly focus on designing novel cascade sequences that harness the unique electrophilic nature of NCTS to construct intricate molecular architectures in a single synthetic operation.

Development of Greener and More Sustainable Cyanation Protocols

The global push towards environmentally responsible chemical manufacturing has spurred significant research into developing greener and more sustainable synthetic methods. In the context of cyanation, this involves moving away from highly toxic and hazardous traditional reagents like cyanogen (B1215507) halides (e.g., cyanogen bromide) and inorganic metal cyanides (e.g., KCN, NaCN), which pose severe safety risks and generate toxic waste. organic-chemistry.orgresearchgate.net this compound (NCTS) has emerged as a pivotal reagent in this transition, offering a significantly safer and more eco-friendly profile. researchgate.netresearchgate.netnih.gov

A key advantage of NCTS is that its synthesis does not require the use of toxic cyanogen halides. researchgate.net Furthermore, upon transferring its cyano group, NCTS generates N-phenyl-p-toluenesulfonamide, a byproduct considered to be environmentally benign. researchgate.net This contrasts sharply with the hazardous waste streams associated with conventional cyanating agents.

Research efforts have focused on leveraging the favorable properties of NCTS to design protocols that are not only safer but also more efficient and sustainable. A notable advancement is the development of methods that operate under mild conditions, thereby reducing energy consumption. For instance, a facile synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles using NCTS proceeds at temperatures ranging from 5 °C to room temperature, achieving high yields with simple workups and shorter reaction times. organic-chemistry.org This operational simplicity contributes to a more sustainable process by minimizing the use of solvents and energy required for complex purification procedures. organic-chemistry.org

The development of novel catalytic systems has been instrumental in expanding the utility of NCTS in green chemistry. Transition-metal catalysis, in particular, has enabled highly efficient C–H cyanation reactions. Rhodium-catalyzed protocols have been developed for the directed C–H cyanation of arenes and the direct vinylic C–H cyanation of acrylamides and ketoximes. figshare.comrsc.orgacs.org These methods are significant as they allow for the direct introduction of a nitrile group into a C-H bond, avoiding the need for pre-functionalized substrates and thus reducing the number of synthetic steps, which aligns with the principles of atom economy and waste reduction. Similarly, palladium-catalyzed protocols have been successfully employed for the cyanation of aryl halides and arenediazonium tetrafluoroborates, with some reactions utilizing greener solvents like ethanol. researchgate.net

Lewis acid-mediated cyanations using NCTS have also been established as a practical route to aromatic nitriles from phenol (B47542) derivatives, indoles, and pyrroles, proceeding with high regioselectivity and efficiency. researchgate.netresearchgate.net The move towards using less toxic and more abundant metal catalysts or even metal-free systems represents the next frontier in this field. organic-chemistry.org

The following table summarizes and compares several greener cyanation protocols developed using NCTS, highlighting the diversity of approaches and their respective efficiencies.

Table 1: Comparison of Greener Cyanation Protocols Using NCTS

Catalyst/Mediator Substrate Type Solvent Reaction Conditions Yield (%) Reference
LiHMDS (Base) 2-Aminophenols THF 5 °C to rt up to 96% organic-chemistry.org
[RhCp*Cl2]2 Arenes (with directing group) 1,2-Dichloroethane 120 °C up to 99% figshare.com
PdCl2 Aryl Halides Ethanol 80 °C up to 95% researchgate.net
BF3·OEt2 (Lewis Acid) Indoles/Pyrroles 1,2-Dichloroethane 60 °C up to 92% researchgate.net

Q & A

Q. Optimization tips :

  • Use anhydrous solvents and inert atmospheres to prevent reagent decomposition.
  • Maintain a 1:1–1:2 molar ratio of substrate to NCTS for minimal byproduct formation .

How does the choice of directing groups influence the regioselectivity in Rh-catalyzed C–H cyanation using NCTS?

Directing groups (DGs) like -N=N- (azobenzenes) or -NH- (indazoles) coordinate with Rh(III) to control ortho-cyanation . For example:

  • Azobenzenes : DG ensures cyanation occurs exclusively at the ortho position of the aromatic ring .
  • 2H-Indazoles : Chelation-assisted strategies enable regioselective cyanation at the phenyl ring adjacent to the indazole core .

Q. Key factors :

  • Steric hindrance near the DG can reduce yields.
  • Electron-withdrawing substituents on the substrate enhance reaction rates .

What mechanistic insights explain the catalytic activity of NCTS in reductive cyanation reactions involving enones?

In H-B-9-BBN-catalyzed reductive cyanation (Scheme 8, ):

1,4-Hydroboration : The enone undergoes hydroboration to form an O-B-9-BBN enolate.

Electrophilic cyanation : NCTS reacts with the enolate, transferring the CN group.

Transborylation : TsN(Ph)-B-BBN intermediates regenerate the catalyst via B–N/B–H exchange with HBpin.

This mechanism avoids stoichiometric metal use and operates under mild conditions .

How can researchers address contradictions in reported yields when using NCTS under varying catalytic systems?

Yield discrepancies often arise from:

  • Substrate electronic effects : Electron-rich arenes typically yield higher conversions (e.g., 75–90% for methoxy-substituted azobenzenes vs. 50–60% for nitro-substituted) .
  • Catalyst loading : Rh(III) systems require 2–5 mol% catalyst, while Ru(II) may need 10 mol% for comparable efficiency .

Q. Troubleshooting :

  • Screen additives (e.g., AgSbF₆ for Rh systems) to stabilize catalytic intermediates.
  • Optimize reaction time (8–24 hours) based on substrate reactivity .

What experimental protocols ensure functional group compatibility when employing NCTS in heteroarene cyanation?

NCTS tolerates:

  • Electron-withdrawing groups : -NO₂, -CN, -CF₃ .
  • Sensitive functionalities : -OH, -NHBoc, halides (Cl, Br) when using Rh(III) catalysts .

Q. Protocol :

Pre-dry substrates and solvents (e.g., DMF, DCE) over molecular sieves.

Conduct reactions under N₂/Ar to prevent oxidation.

Use HPLC or GC-MS to monitor reaction progress and byproduct formation .

What analytical techniques are critical for confirming successful cyanation and assessing purity in NCTS-mediated reactions?

  • NMR spectroscopy : ¹³C NMR confirms CN incorporation (δ ~110–120 ppm for aromatic nitriles) .
  • IR spectroscopy : CN stretch at ~2200–2250 cm⁻¹ .
  • HPLC : Quantify purity using C18 columns with acetonitrile/water gradients .

In what ways does NCTS enable the synthesis of complex heterocycles beyond simple cyanation?

NCTS facilitates:

  • Indole functionalization : Electrophilic substitution at the C3 position to generate cyanoindoles, precursors to bioactive molecules .
  • Pyrrole cyanation : Forms nitrile-substituted pyrroles for use in coordination chemistry .

Key step : Post-cyanation transformations, such as cycloadditions or reductions, expand structural diversity .

What safety considerations are paramount when handling NCTS compared to other electrophilic cyanating agents?

NCTS is non-volatile and avoids acute toxicity risks associated with TsCN or cyanogen halides. However:

  • Use gloves and goggles to prevent skin/eye contact.
  • Store in a dry, cool environment to prevent decomposition .

How do solvent systems and stoichiometric ratios impact reaction kinetics and byproduct formation in NCTS-based methodologies?

ParameterImpact on ReactionExample
Solvent polarity Polar solvents (DMF, DCE) enhance electrophilicity of NCTS.DCE yields 85% vs. THF (60%).
NCTS stoichiometry Excess NCTS (1.5 equiv) improves conversion but may increase TsNHPh byproducts.1.2 equiv balances yield/purity.
Temperature Higher temps (120°C) accelerate Rh-catalyzed reactions but risk substrate decomposition.100°C optimal for indazoles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.